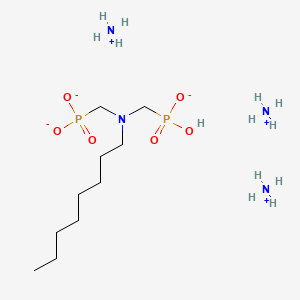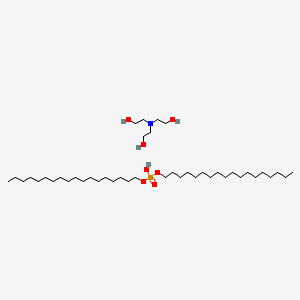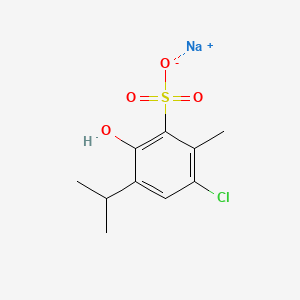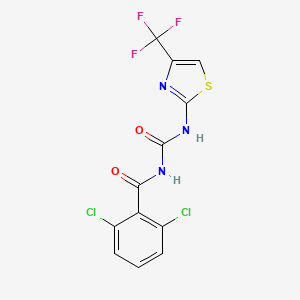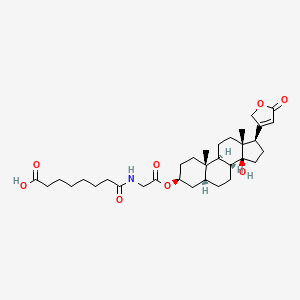
N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide is an organic compound with the molecular formula C14H30N2O2 It is a derivative of octanamide, featuring a hydroxyethyl group and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide typically involves the reaction of octanoyl chloride with N-(2-hydroxyethyl)ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Formation of N-(2-((2-oxoethyl)amino)ethyl)dimethyloctanamide.
Reduction: Formation of N-(2-((2-hydroxyethyl)amino)ethyl)dimethyloctylamine.
Substitution: Formation of substituted amides or amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of coordination complexes.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide involves its interaction with specific molecular targets. The hydroxyethyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: A related compound with similar functional groups but a different alkyl chain length.
N,N-Dimethylethanolamine: Another compound with a hydroxyethyl group and dimethylamino group, but lacking the octanamide moiety.
Propriétés
Numéro CAS |
94031-04-6 |
|---|---|
Formule moléculaire |
C14H30N2O2 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
N-[2-(2-hydroxyethylamino)ethyl]-N,2-dimethyloctanamide |
InChI |
InChI=1S/C14H30N2O2/c1-4-5-6-7-8-13(2)14(18)16(3)11-9-15-10-12-17/h13,15,17H,4-12H2,1-3H3 |
Clé InChI |
LITDDDQAHMTDLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(=O)N(C)CCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


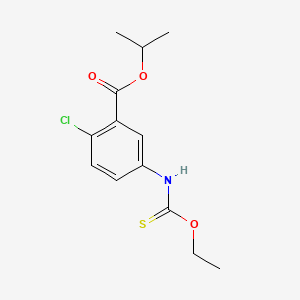
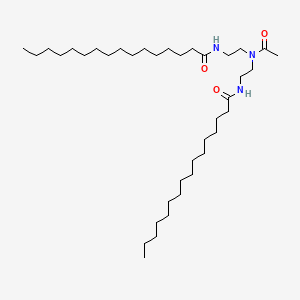
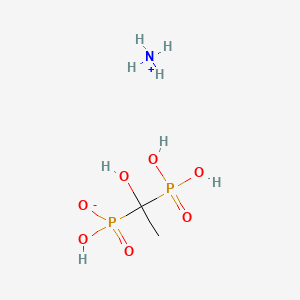
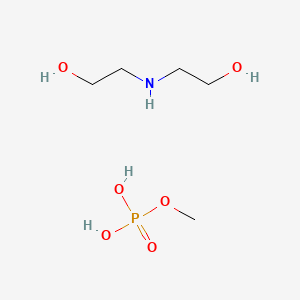
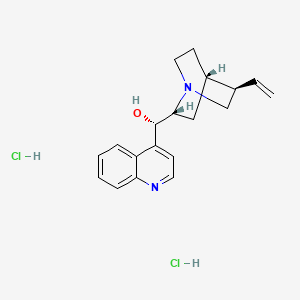
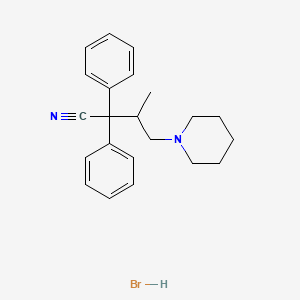

![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
